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Compound of Interest

Compound Name: Artemetin

Cat. No.: B1667621 Get Quote

An in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) data of the flavonoid Artemetin (5-hydroxy-3,6,7,3',4'-

pentamethoxyflavone). This guide is intended for researchers, scientists, and professionals in

drug development, providing detailed spectroscopic data, experimental protocols, and a

workflow for analysis.

Artemetin, a polymethoxyflavonoid found in various medicinal plants such as Artemisia

absinthium, Vitex trifolia, and Achillea millefolium, has garnered significant interest for its

diverse pharmacological activities, including anti-inflammatory, antioxidant, and potential

anticancer properties.[1] A thorough understanding of its chemical structure, elucidated through

spectroscopic techniques, is fundamental for its identification, characterization, and further

development as a therapeutic agent.

Spectroscopic Data of Artemetin
The structural elucidation of Artemetin is achieved through a combination of spectroscopic

methods. The following tables summarize the key quantitative data obtained from 1H NMR,

13C NMR, IR, and MS analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a

molecule.
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¹H NMR (Proton NMR) Data:

The ¹H NMR spectrum of Artemetin reveals characteristic signals for its aromatic protons and

methoxy groups. The chemical shifts (δ) are reported in parts per million (ppm) relative to a

standard reference.

Proton
Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

H-8 6.54 s

H-2' 7.34 d 2.2

H-5' 6.98 d 8.5

H-6' 7.45 dd 8.5, 2.2

3-OCH₃ 3.89 s

6-OCH₃ 3.96 s

7-OCH₃ 3.99 s

3'-OCH₃ 3.94 s

4'-OCH₃ 3.97 s

5-OH 12.58 s

¹³C NMR (Carbon-13 NMR) Data:

The ¹³C NMR spectrum provides information on the carbon skeleton of Artemetin.
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Carbon Chemical Shift (δ, ppm)

C-2 155.8

C-3 138.6

C-4 179.1

C-5 152.7

C-6 132.1

C-7 158.6

C-8 90.4

C-9 152.3

C-10 106.5

C-1' 123.6

C-2' 109.8

C-3' 149.1

C-4' 151.2

C-5' 111.4

C-6' 120.2

3-OCH₃ 60.1

6-OCH₃ 60.9

7-OCH₃ 56.4

3'-OCH₃ 56.1

4'-OCH₃ 56.2

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their

characteristic absorption of infrared radiation.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1667621?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Wavenumber (cm⁻¹) Assignment

~3400 O-H stretching (hydroxyl group)

~2940, 2850 C-H stretching (methoxy and aromatic)

~1655 C=O stretching (flavonoid carbonyl)

~1600, 1580, 1510 C=C stretching (aromatic rings)

~1270, 1100 C-O stretching (ethers and phenol)

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, aiding in its identification and structural elucidation. For Artemetin (C₂₀H₂₀O₈),

the expected molecular weight is approximately 388.37 g/mol .

m/z Interpretation

388 [M]⁺ (Molecular ion)

373 [M - CH₃]⁺

358 [M - 2CH₃]⁺ or [M - OCH₃ + H]⁺

343 [M - CH₃ - CO]⁺

181 Fragment corresponding to the A-ring

165 Fragment corresponding to the B-ring

Experimental Protocols
The following are detailed methodologies for the key experiments cited in the spectroscopic

analysis of flavonoids like Artemetin.

Sample Preparation for Spectroscopic Analysis
Extraction and Isolation: Artemetin is typically isolated from the dried and powdered plant

material (e.g., leaves of Vitex trifolia) by extraction with a suitable solvent such as methanol
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or ethanol. The crude extract is then subjected to chromatographic techniques like column

chromatography over silica gel, followed by preparative thin-layer chromatography (TLC) or

high-performance liquid chromatography (HPLC) to yield pure Artemetin.

Purity Assessment: The purity of the isolated compound should be confirmed by HPLC

before spectroscopic analysis.

NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of pure Artemetin in a suitable

deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer

(e.g., 400 MHz or higher).

¹H NMR Acquisition:

Set the spectral width to cover the expected range of proton signals (typically 0-14 ppm).

Use a sufficient number of scans to obtain a good signal-to-noise ratio.

Integrate the signals to determine the relative number of protons.

¹³C NMR Acquisition:

Use a proton-decoupled sequence to obtain singlets for all carbon atoms.

Set the spectral width to cover the expected range of carbon signals (typically 0-200 ppm).

A longer acquisition time and a greater number of scans are typically required for ¹³C NMR

compared to ¹H NMR.

Infrared (IR) Spectroscopy
Sample Preparation: Prepare a KBr (potassium bromide) pellet by mixing a small amount of

dry, pure Artemetin with dry KBr powder and pressing it into a thin, transparent disk.

Alternatively, a thin film can be cast from a solution of the compound.
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Instrumentation: Record the IR spectrum using a Fourier Transform Infrared (FTIR)

spectrometer.

Data Acquisition: Scan the sample over the mid-infrared range (typically 4000-400 cm⁻¹).

Mass Spectrometry (MS)
Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion

probe or by coupling a liquid chromatograph to the mass spectrometer (LC-MS).

Ionization: Use a suitable ionization technique, such as Electron Ionization (EI) or

Electrospray Ionization (ESI).

Data Acquisition:

In EI-MS, acquire the mass spectrum by scanning a range of mass-to-charge ratios (m/z)

to detect the molecular ion and fragment ions.

In ESI-MS/MS, select the protonated molecule [M+H]⁺ or another suitable precursor ion

and subject it to collision-induced dissociation (CID) to obtain a fragmentation pattern.

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

natural product like Artemetin.
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General workflow for the isolation and spectroscopic characterization of Artemetin.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/product/b1667621?utm_src=pdf-custom-synthesis
https://pubmed.ncbi.nlm.nih.gov/17252486/
https://pubmed.ncbi.nlm.nih.gov/17252486/
https://www.benchchem.com/product/b1667621#spectroscopic-data-nmr-ir-ms-of-artemetin
https://www.benchchem.com/product/b1667621#spectroscopic-data-nmr-ir-ms-of-artemetin
https://www.benchchem.com/product/b1667621#spectroscopic-data-nmr-ir-ms-of-artemetin
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1667621?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1667621?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

